molecular formula C6H8S2 B2705998 5-Ethylthiophene-2-thiol CAS No. 53381-57-0

5-Ethylthiophene-2-thiol

Cat. No.: B2705998
CAS No.: 53381-57-0
M. Wt: 144.25
InChI Key: UCSKCCDDRHOLEP-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-thiol is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a thiol (-SH) group at the 2-position. Its molecular structure (C₆H₈S₂) grants it unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. The thiol group acts as a nucleophile, enabling participation in condensation and alkylation reactions, while the ethyl substituent modulates solubility and steric hindrance.

Properties

IUPAC Name

5-ethylthiophene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSKCCDDRHOLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53381-57-0
Record name 5-ethylthiophene-2-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-ethylthiophene-2-thiol can be achieved through several methods, including:

Industrial Production Methods:

Industrial production of 5-ethylthiophene-2-thiol may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolates

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry:

5-Ethylthiophene-2-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of thiophene-based organic semiconductors and conductive polymers .

Biology and Medicine:

Thiophene derivatives, including 5-ethylthiophene-2-thiol, have shown potential in medicinal chemistry due to their biological activities. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry:

In the industrial sector, thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the development of organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 5-ethylthiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activities or alteration of protein functions. The aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Aminothiophene-2-thiol
  • Structure: Replaces the ethyl group with an amino (-NH₂) group at the 5-position.
  • Synthesis: Prepared by refluxing 5-methoxysalicylaldehyde with 5-aminothiophene-2-thiol in ethanol, yielding a Schiff base derivative .
  • Reactivity: The amino group enhances electron density on the thiophene ring, increasing nucleophilicity. This facilitates condensation reactions with aldehydes, unlike 5-ethylthiophene-2-thiol, where the electron-donating ethyl group has a milder electronic effect.
  • Applications: Used in coordination chemistry due to the chelating ability of the amino and thiol groups.
1-(5-Iodo-thiophen-2-yl)-ethanol Derivatives
  • Structure: Features iodine substituents at the 5-position and an ethanol moiety.
  • Synthesis : Synthesized via AlCl₃-catalyzed reactions, purified by column chromatography (15% EtOAc/Hexane) .
  • Reactivity : Iodo groups introduce steric bulk and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to 5-ethylthiophene-2-thiol.
  • Applications : Iodinated thiophenes are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura).
Multithioether Derivatives (e.g., 295a–c)
  • Structure : Contain multiple thioether (-S-) linkages.
  • Synthesis: Produced via cyclo-condensation of thiol/disulfide mixtures with chlorobenzo[b]thiophene carboxylates in ethanol/KOH .
  • Reactivity : The extended conjugation and sulfur-rich backbone enhance thermal stability, contrasting with the simpler reactivity profile of 5-ethylthiophene-2-thiol.

Physical and Chemical Properties

Compound Substituent Key Properties Synthesis Yield
5-Ethylthiophene-2-thiol -C₂H₅, -SH Moderate solubility in ethanol; reacts with electrophiles at the thiol group. Not reported
5-Aminothiophene-2-thiol -NH₂, -SH High polarity; forms stable crystals in ethanol. 59% (derivative)
Iodothiophene-ethanol -I, -OH Low solubility in polar solvents; high molecular weight (due to iodine). 57%
Multithioether derivatives Multiple -S- High thermal stability; requires chromatographic purification. 42%

Biological Activity

5-Ethylthiophene-2-thiol is a thiophene derivative that has garnered interest in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.

Target Interactions
5-Ethylthiophene-2-thiol interacts with various biological targets, influencing multiple cellular processes. Thiophene derivatives, including this compound, have been shown to modulate enzyme activities and affect signaling pathways critical for cellular functions. The following table summarizes key interactions:

Biological Target Effect of 5-Ethylthiophene-2-thiol Reference
KinasesInhibition of kinase activity
ProteasesModulation of protease functions
AromataseInhibition in vitro

Cellular Effects
Research indicates that 5-Ethylthiophene-2-thiol can influence cell signaling pathways, gene expression, and metabolic processes. Its ability to modulate key signaling molecules suggests potential applications in anti-inflammatory and anticancer therapies. The compound's effects are dose-dependent, with lower concentrations exhibiting therapeutic benefits while higher concentrations may lead to toxicity.

Metabolic Pathways
The compound participates in various metabolic pathways, interacting with enzymes that alter metabolic flux. This interaction can lead to the formation of metabolites with distinct biological activities.

Case Studies

Dosage Effects

The biological activity of 5-Ethylthiophene-2-thiol varies significantly with dosage. Laboratory studies have shown:

  • Lower Doses: Therapeutic effects observed in cellular models.
  • Higher Doses: Induction of cytotoxicity and adverse cellular responses.

This threshold effect highlights the importance of dosage optimization for therapeutic applications.

Transport and Distribution

The transport mechanisms of 5-Ethylthiophene-2-thiol within biological systems are crucial for its efficacy. The compound is believed to utilize specific transporters for cellular uptake, which influences its distribution and localization within tissues. Understanding these mechanisms can aid in developing delivery systems for therapeutic use.

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